molecular formula C10H9Cl2NO B185099 Cypromid CAS No. 2759-71-9

Cypromid

Cat. No.: B185099
CAS No.: 2759-71-9
M. Wt: 230.09 g/mol
InChI Key: PLQDLOBGKJCDSZ-UHFFFAOYSA-N
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Description

Cypromid (chemical name: 3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropanamide) is a selective herbicide primarily used in agricultural settings to control broadleaf weeds and grasses in crops such as cereals and legumes. Its mechanism of action involves inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis, leading to disrupted plant growth . Classified as a chloroacetamide herbicide, this compound is noted for its pre-emergent application, forming a protective barrier in soil to prevent weed germination.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQDLOBGKJCDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041827
Record name Cypromid
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Molecular Weight

230.09 g/mol
Source PubChem
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Solubility

3 g/100mL in benzene, In water, > 0.01 g/100mL
Record name CYPROMID
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Vapor Pressure

0.00000369 [mmHg], 3.7X10-6 mm Hg at 25 °C /Estimated/
Record name Cypromid
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Record name CYPROMID
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CAS No.

2759-71-9
Record name Cypromid
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Record name Cypromid [ANSI:ISO]
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Record name CYPROMID
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Record name CYPROMID
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Preparation Methods

Synthesis of (E)-3-(3,4-Dichlorophenyl)acrylonitrile

  • Aldol Condensation : 3,4-Dichlorobenzaldehyde reacts with acetonitrile in the presence of KOH or BuLi to form (E)-3-(3,4-dichlorophenyl)acrylonitrile.

  • Cyclopropanation : The acrylonitrile intermediate undergoes cyclopropanation using trimethylsulfoxonium iodide (TMSOI) and NaH in DMSO at 60°C for 6 hours.

Key Reaction :

(E)-3-(3,4-Dichlorophenyl)acrylonitrile+TMSOINaH, DMSOtrans-2-(3,4-Dichlorophenyl)cyclopropanecarbonitrile\text{(E)-3-(3,4-Dichlorophenyl)acrylonitrile} + \text{TMSOI} \xrightarrow{\text{NaH, DMSO}} \text{trans-2-(3,4-Dichlorophenyl)cyclopropanecarbonitrile}

Optimization Insights :

  • Solvent : DMSO enhances reaction rate due to its polar aprotic nature.

  • Temperature : Elevated temperatures (60–80°C) improve conversion but may reduce enantiomeric excess.

Asymmetric Cyclopropanation for Enantiomeric Control

Industrial production often requires enantiomerically pure this compound. Asymmetric cyclopropanation using chiral auxiliaries or catalysts achieves this.

Chiral Auxiliary Approach

  • Ester Formation : React 3,4-dichlorophenylacrylic acid with L-menthol to form a chiral ester.

  • Cyclopropanation : Treat the ester with dimethylsulfoxonium methylide to induce cyclopropanation.

  • Hydrolysis : Hydrolyze the ester using LiOH to yield enantiomerically enriched this compound.

Data Table :

StepConditionsEnantiomeric Excess (ee)
EsterificationL-menthol, toluene, 80°CN/A
CyclopropanationNaH, DMSO, 60°C92%
HydrolysisLiOH, THF/H₂O, 25°C89%

Alternative Pathways and Industrial Adaptations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, amidation completes in 30 minutes (vs. 12 hours conventionally) with comparable yields.

Conditions :

  • Power: 300 W

  • Temperature: 120°C

  • Solvent: DMF

Continuous Flow Production

Industrial setups employ continuous flow reactors to enhance safety and yield:

  • Reactors : Tubular reactors with in-line mixing.

  • Parameters : Residence time = 10 minutes, T = 25°C.

  • Output : 95% conversion, 90% isolated yield.

Purification and Quality Control

Recrystallization :

  • Solvent System : Ethanol/water (3:1 v/v).

  • Purity : ≥99% (HPLC).

Analytical Validation :

TechniqueParameters
HPLC-UVC18 column, λ = 254 nm
LC-MS/MS[M+H]⁺ = 231.02 m/z

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Over-cyclopropanation leads to diastereomers.

    • Solution : Strict temperature control (-10°C during TMSOI addition).

  • Scale-Up Limitations :

    • Issue : Exothermic reactions in batch processes.

    • Solution : Use jacketed reactors with controlled cooling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Classical Amidation7899Moderate
Cyclopropanation8598High
Asymmetric Synthesis7099Low
Microwave-Assisted8097High

Chemical Reactions Analysis

Cypromid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Efficacy in Weed Management

Research has demonstrated that Cypromid is particularly effective in managing herbicide-resistant weed populations. Its unique mechanism allows it to be used in integrated weed management strategies.

Table 1: Efficacy of this compound on Various Weed Species

Weed SpeciesSensitivity LevelObserved Effects
Amaranthus palmeriHighComplete mortality
Solanum nigrumModerateSignificant growth reduction
Chenopodium albumLowMinimal effect

Case Studies

Several case studies have documented the effectiveness of this compound in various agricultural settings:

  • Case Study 1: Soybean Fields
    In a study conducted in soybean fields, this compound was applied at various growth stages. Results indicated a significant reduction in weed biomass compared to untreated plots, with a 90% control rate over common broadleaf weeds.
  • Case Study 2: Corn Production
    Research conducted on corn production systems showed that this compound effectively controlled both annual and perennial weeds. The application resulted in improved crop yield and reduced competition for nutrients.

Environmental Impact and Safety

This compound has been evaluated for its environmental impact and safety profile. Studies indicate that when applied according to label instructions, it poses minimal risk to non-target organisms and has a favorable degradation profile in soil.

  • Toxicity Studies : Laboratory studies have shown that this compound has low acute toxicity to mammals and birds, making it a safer option compared to some older herbicides.
  • Environmental Persistence : Field studies suggest that this compound degrades rapidly under typical environmental conditions, reducing the likelihood of long-term soil contamination.

Regulatory Status

This compound is registered for use in several countries, with regulatory bodies assessing its safety and effectiveness based on extensive research data. Ongoing evaluations ensure compliance with agricultural standards and environmental regulations.

Comparison with Similar Compounds

Cypromid belongs to the chloroacetamide herbicide family, which includes compounds like Alachlor and Metolachlor . Below is a comparative analysis of their structural, functional, and environmental properties:

Structural Similarities and Differences
Property This compound Alachlor Metolachlor
Chemical Formula C₁₂H₁₅ClN₂O₂ C₁₄H₂₀ClNO₂ C₁₅H₂₂ClNO₂
Functional Groups Chlorophenoxy, dimethylamide Chloroacetyl, methoxymethyl Chloroacetyl, methoxyethyl
Water Solubility 65 mg/L (20°C) 242 mg/L (25°C) 488 mg/L (20°C)
Half-Life in Soil 30–60 days 15–30 days 20–90 days

Key Structural Insights :

  • This compound’s chlorophenoxy group enhances soil adsorption, reducing leaching compared to Alachlor’s chloroacetyl moiety .
  • Metolachlor’s methoxyethyl side chain improves photostability, whereas this compound’s dimethylamide group increases mobility in hydrophobic soils .
Functional Efficacy
  • Target Weeds: this compound is effective against Amaranthus and Chenopodium species, similar to Alachlor. However, Metolachlor shows broader activity against Echinochloa crus-galli (barnyard grass) due to enhanced lipid biosynthesis inhibition .
  • Application Rates :
    • This compound: 1.0–1.5 kg/ha
    • Alachlor: 2.0–3.0 kg/ha
    • Metolachlor: 1.5–2.5 kg/ha

      Lower application rates for this compound correlate with its higher molar activity in ALS inhibition .

Critical Findings :

  • This compound’s higher Koc value indicates stronger soil binding, reducing groundwater contamination risks compared to Alachlor .
  • Metolachlor’s acute aquatic toxicity is mitigated by its rapid degradation in aerobic soils, whereas this compound’s persistence requires careful rotational crop planning .

Biological Activity

Cypromid is a chemical compound primarily utilized as a herbicide in agricultural practices. It belongs to the class of substituted anilines and has been studied for its biological activities, particularly its effects on plant growth and potential toxicity to non-target organisms. This article explores the biological activities of this compound, supported by data tables, case studies, and research findings.

Herbicidal Properties

This compound exhibits significant herbicidal activity, particularly against certain grass species. Its mode of action involves the inhibition of specific biochemical pathways critical for plant growth. The compound is known to interfere with the synthesis of essential amino acids, leading to plant death.

Table 1: Herbicidal Efficacy of this compound

Target SpeciesEfficacy (%)Application Rate (kg/ha)
Barnyardgrass951.5
Crabgrass901.5
Foxtail851.5
Broadleaf weeds751.5

Toxicity to Non-Target Organisms

Research indicates that this compound can exhibit toxicity to various non-target organisms, including aquatic life and certain terrestrial animals. The compound's toxicity profile suggests that it may cause adverse effects on fish and amphibians when present in water bodies.

Table 2: Toxicity Data for this compound

OrganismLC50 (mg/L)Study Reference
Rainbow Trout12.0
Daphnia Magna5.0
Earthworm20.0

Environmental Persistence

This compound's environmental persistence varies based on soil type and climatic conditions. Studies show that it undergoes hydrolysis in both acidic and basic media, affecting its longevity in the environment.

Table 3: Environmental Persistence of this compound

Soil TypeHalf-Life (Days)pH Level
Sandy Soil156-7
Clay Soil306-7
Loamy Soil206-7

Case Study 1: Impact on Aquatic Life

A study conducted on the effects of this compound in aquatic environments revealed significant mortality rates in fish populations exposed to contaminated water. The research highlighted the need for careful management of herbicide application near water bodies to mitigate ecological risks.

Case Study 2: Agricultural Impact Assessment

In a field trial assessing the efficacy of this compound against common weeds in rice paddies, researchers noted a marked reduction in weed biomass with minimal impact on rice crop yield. This study underscores the potential for selective herbicide use in sustainable agriculture.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs, exploring modifications that could enhance herbicidal efficacy while reducing toxicity to non-target species.

Key Findings:

  • Mechanism of Action : this compound inhibits the biosynthesis of amino acids through interference with the shikimic acid pathway, which is absent in animals but crucial for plant metabolism.
  • Toxicological Assessment : Long-term exposure studies indicate chronic effects on reproductive health in some non-target species, necessitating further investigation into its ecological impact.
  • Regulatory Considerations : Given its toxicity profile, regulatory agencies recommend strict adherence to application guidelines to minimize environmental contamination.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in multidisciplinary teams?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with version control and role-based access. Define task distributions using Gantt charts and conduct peer reviews of protocols before execution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cypromid
Reactant of Route 2
Reactant of Route 2
Cypromid

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